5,6-Difluoropicolinaldehyde
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Overview
Description
5,6-Difluoropicolinaldehyde is an organic compound with the molecular formula C6H3F2NO. It is a derivative of picolinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 5,6-dihydroxypicolinaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, oxidation, and purification to achieve the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,6-difluoropicolinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 5,6-difluoropicolyl alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5,6-Difluoropicolinic acid.
Reduction: 5,6-Difluoropicolyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5,6-Difluoropicolinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
5-Fluoropicolinaldehyde: A single fluorine atom at the 5 position.
6-Fluoropicolinaldehyde: A single fluorine atom at the 6 position.
5,6-Dichloropicolinaldehyde: Chlorine atoms instead of fluorine at the 5 and 6 positions.
Uniqueness: 5,6-Difluoropicolinaldehyde is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its mono-fluorinated or chlorinated counterparts. The dual fluorination enhances its reactivity and stability, making it a preferred choice in specific synthetic applications .
Properties
IUPAC Name |
5,6-difluoropyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABFWCGSLASKOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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